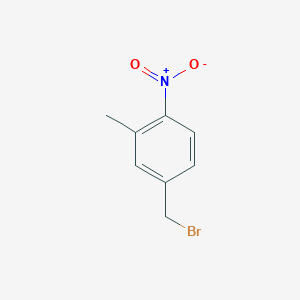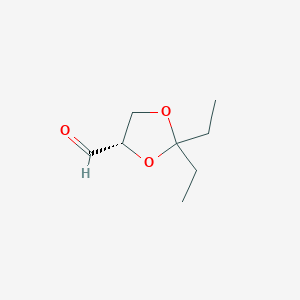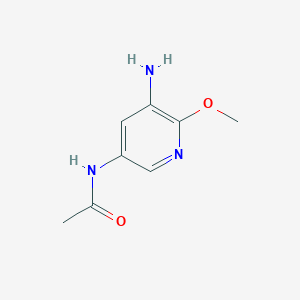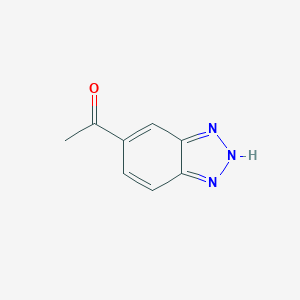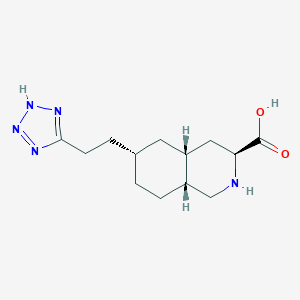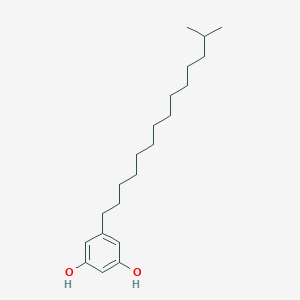
Adipostatin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adipostatin B is a natural product that has been identified as a potential anti-obesity drug. It is a secondary metabolite produced by Streptomyces sp. strain SANK 60404. Adipostatin B has been found to inhibit the differentiation of preadipocytes into adipocytes, which is a crucial step in the formation of fat tissue.
Applications De Recherche Scientifique
Glycerol-3-Phosphate Dehydrogenase Inhibition
Adipostatin B, along with Adipostatin A, has been identified as an inhibitor of glycerol-3-phosphate dehydrogenase. This enzyme plays a role in the synthesis of triglycerides. Adipostatin B's inhibition of this enzyme can prevent triglyceride accumulation in cells, which has implications in the study of obesity and metabolic diseases (Tsuge et al., 1992).
Anti-Infective Properties
Recent studies have explored the anti-infective potential of Adipostatin B. It has been found to exhibit inhibitory activity against the main protease of SARS-CoV-2, the virus responsible for COVID-19, and against certain ESKAPE pathogens, which are a group of bacteria known for their antibiotic resistance (Hou et al., 2021).
Synthesis and Biological Evaluation
There has also been interest in synthesizing Adipostatin B for further biological evaluation. Studies have aimed at understanding its structure-activity relationship, which is essential for its potential therapeutic applications. This includes evaluation against cancer cell lines to assess its cytotoxic properties (Tanaka et al., 2011).
Propriétés
Numéro CAS |
144284-17-3 |
|---|---|
Nom du produit |
Adipostatin B |
Formule moléculaire |
C21H36O2 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
5-(13-methyltetradecyl)benzene-1,3-diol |
InChI |
InChI=1S/C21H36O2/c1-18(2)13-11-9-7-5-3-4-6-8-10-12-14-19-15-20(22)17-21(23)16-19/h15-18,22-23H,3-14H2,1-2H3 |
Clé InChI |
AYZBMIJCGJIGNK-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCC1=CC(=CC(=C1)O)O |
SMILES canonique |
CC(C)CCCCCCCCCCCCC1=CC(=CC(=C1)O)O |
Autres numéros CAS |
144284-17-3 |
Synonymes |
5-isopentadecylresorcinol adipostatin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



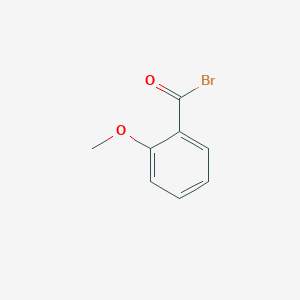
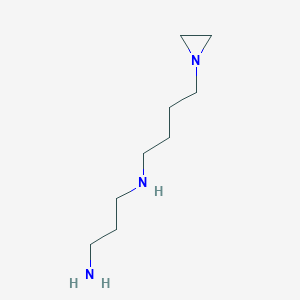
![Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B115695.png)
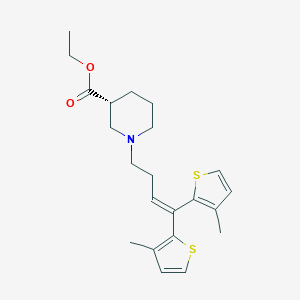
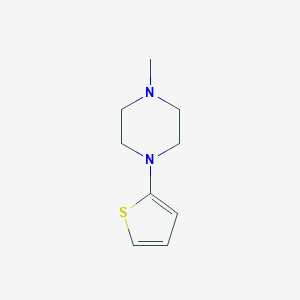
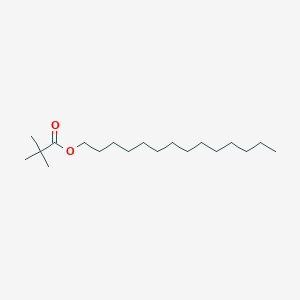
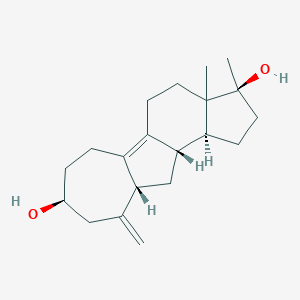
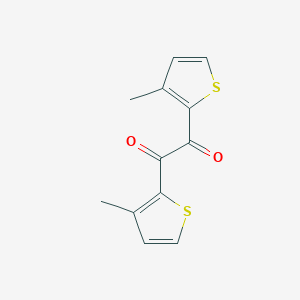
![2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B115717.png)
